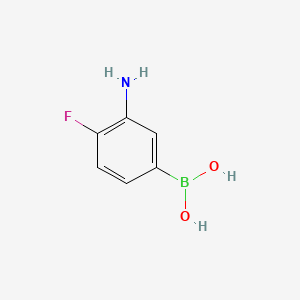

3-Amino-4-fluorophenylboronic acid

描述

Significance and Research Trajectory of Boronic Acids in Chemical Science

Boronic acids are organic compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom (R-B(OH)₂). sigmaaldrich.com Their significance stems from their versatile reactivity, general stability, and relatively low toxicity. sigmaaldrich.com These compounds are widely utilized as key intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. researchgate.netgoogle.com This reaction has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. researchgate.netsigmaaldrich.com

Beyond their role as synthetic intermediates, boronic acids are recognized for their ability to form reversible covalent bonds with diols, such as those found in sugars and other biologically important molecules. sigmaaldrich.comgoogle.com This property has made them invaluable in the development of sensors, molecular recognition systems, and drug delivery platforms. researchgate.netnih.gov

The first reported synthesis and isolation of a boronic acid was accomplished by Edward Frankland in 1860, who prepared ethylboronic acid. sigmaaldrich.comachemblock.com For a considerable period, boronic acids were regarded as chemical curiosities. echemi.com However, the landscape of boronic acid chemistry underwent a dramatic transformation in the latter half of the 20th century. The development of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, propelled boronic acids to the forefront of organic synthesis. echemi.com This discovery unlocked efficient pathways to biaryls and other complex structures that were previously challenging to synthesize.

Current research continues to expand the horizons of boronic acid chemistry. Scientists are actively exploring new synthetic methodologies for their preparation, including catalytic C-H and C-F borylation reactions. nih.gov A significant area of focus is the design and synthesis of boronic acid derivatives with tailored electronic and steric properties to enhance their reactivity and selectivity in various chemical transformations. nih.gov Furthermore, the unique ability of boronic acids to interact with biological molecules continues to be a major driver of research, with applications in chemical biology, medicinal chemistry, and diagnostics. google.comnih.gov This includes the development of sophisticated sensors for carbohydrates and other biologically relevant analytes, as well as the design of enzyme inhibitors. nih.govrsc.orgnih.gov

Specific Focus on 3-Amino-4-fluorophenylboronic Acid within Boronic Acid Research

Within the vast family of boronic acids, substituted arylboronic acids are of particular importance. The introduction of specific functional groups onto the phenyl ring can dramatically influence the compound's properties and applications. This compound is a prime example of a strategically functionalized arylboronic acid that has garnered specific research interest.

| Property | Value |

| Molecular Formula | C₆H₇BFNO₂ |

| Molecular Weight | 154.93 g/mol |

| CAS Number | 873566-75-7 |

| Appearance | Solid |

Table 1: Physicochemical Properties of this compound. sigmaaldrich.com

The presence of both a fluorine atom and an amino group on the phenylboronic acid scaffold is a deliberate design choice aimed at modulating its chemical properties for specific applications.

Fluorine Substituent: The introduction of an electron-withdrawing fluorine atom to the aromatic ring significantly increases the Lewis acidity of the boron center. nih.gov This enhanced acidity is crucial for lowering the pKa of the boronic acid. A lower pKa allows the boronic acid to form stable complexes with diols at or near physiological pH, a critical feature for applications in biological systems, such as glucose sensing. researchgate.net

Amine Substituent: The amino group serves a dual purpose. It can act as an attachment point for immobilization onto polymers or other surfaces, which is essential for the development of solid-state sensors and other materials. researchgate.net Additionally, the amino group can be chemically modified to introduce other functionalities or to fine-tune the electronic properties of the molecule.

The unique combination of a low pKa and a functional handle for attachment makes this compound a valuable tool in several areas of advanced chemical science. A prominent example of its application is in the construction of glucose-sensing materials. researchgate.net Researchers have utilized this compound to develop systems that can operate at the physiological pH of bodily fluids, a significant challenge in the design of continuous glucose monitors. The ability to function effectively in a biological environment highlights the interdisciplinary nature of this compound, bridging organic synthesis, materials science, and biomedical applications. Its role as a building block for more complex molecules further extends its relevance in medicinal chemistry and drug discovery. nih.gov

属性

IUPAC Name |

(3-amino-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBMNJPUZMUPGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620707 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873566-75-7 | |

| Record name | (3-Amino-4-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-fluorobenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Advanced Synthetic Methodologies for 3 Amino 4 Fluorophenylboronic Acid

Mechanistic Investigations of Synthesis Pathways

Understanding the underlying mechanisms of synthetic routes is crucial for the rational design of more efficient and selective processes. Key pathways investigated for the synthesis of 3-amino-4-fluorophenylboronic acid include lithium-bromine exchange and palladium-catalyzed coupling reactions.

A prominent method for synthesizing arylboronic acids involves the lithium-halogen exchange reaction. In the case of this compound, this typically starts from a protected bromoaniline derivative. pitt.eduresearchgate.net The mechanism is generally understood to proceed through a nucleophilic attack of an organolithium reagent, such as n-butyllithium, on the bromine atom of the aryl bromide. researchgate.net This forms an "ate" complex as either a transition state or a short-lived intermediate, which then collapses to the desired aryllithium species and the corresponding alkyl bromide. researchgate.net

The stability of the resulting aryllithium is a key factor, and the equilibrium for aryl halides generally favors the formation of the aryllithium. researchgate.net Once the aryllithium is formed, it acts as a nucleophile and attacks the electrophilic boron atom of trimethyl borate (B1201080). This addition step is followed by acidic hydrolysis to yield the final this compound. pitt.eduresearchgate.net

A specific example involves the synthesis from 4-bromo-2-fluoroaniline, where the amine group is first protected. pitt.eduresearchgate.net This protected intermediate then undergoes a lithium-bromine exchange, followed by the addition of trimethyl borate and subsequent acidic workup. pitt.eduresearchgate.net

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the synthesis of arylboronic acids and their derivatives. While direct palladium-catalyzed borylation of haloanilines is a common strategy, mechanistic studies often focus on related transformations that provide insight into the fundamental steps of the catalytic cycle.

One relevant area of investigation is the palladium-catalyzed fluorination of arylboronic acid derivatives, which can involve palladium(III) intermediates. harvard.eduescholarship.orgharvard.eduorganic-chemistry.org Mechanistic evaluations suggest that these reactions can proceed via a single-electron-transfer (S.E.T.) pathway. harvard.eduharvard.eduorganic-chemistry.org This is distinct from many cross-coupling reactions that proceed through a traditional Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. In some fluorination reactions, a Pd(III) intermediate has been isolated and characterized, providing strong evidence for this alternative pathway. harvard.eduescholarship.orgharvard.edu

Furthermore, palladium-catalyzed three-component reactions involving arylboronic acids, glyoxylic acid, and sulfonamides have been developed to synthesize α-arylglycine derivatives. chemrxiv.org These complex transformations highlight the versatility of palladium catalysis in forming multiple bonds in a single operation. The mechanism of such reactions is intricate, often involving the slow release of the boronic acid from a more stable precursor like an aryl trifluoroborate to control the reaction pathway and improve enantioselectivity. chemrxiv.org

The amino group in the starting material, typically a haloaniline, is often protected during the synthesis of this compound. This is particularly critical in routes involving organolithium reagents, as the acidic proton of the amine group would otherwise be abstracted by the strong base, leading to unwanted side reactions and consumption of the reagent. nih.gov

A common strategy involves protecting the amine as a carbamate, for instance, using a tert-butyloxycarbonyl (Boc) group. researchgate.net In a synthesis starting from 4-bromo-2-fluoroaniline, the amine group was protected prior to the lithium-bromine exchange. pitt.eduresearchgate.net This protection prevents the acidic N-H proton from interfering with the metalation step.

Optimization of Reaction Conditions and Yields

To maximize the efficiency and practicality of the synthesis of this compound, careful optimization of reaction parameters is essential. Key factors that have been investigated include solvent effects, temperature, and pressure.

The choice of solvent can significantly influence the outcome of a reaction by affecting solubility, reactivity, and the stability of intermediates. In palladium-catalyzed reactions, the solvent plays a crucial role. For instance, in the palladium-catalyzed enantioselective synthesis of α-arylglycine derivatives, the solvent system is a key parameter to optimize. chemrxiv.org

In the context of lithium-halogen exchange reactions, the solvent must be aprotic and inert to the highly reactive organolithium species. Tetrahydrofuran (THF) is a commonly used solvent for these transformations due to its ability to solvate the organolithium species. researchgate.net However, the stability of the aryllithium intermediate in THF can be a concern, and in some cases, alternative solvents may be required. researchgate.net

A patent describing the synthesis of this compound mentions that inert solvents such as ethyl acetate (B1210297), ethanol (B145695), petroleum ether, and n-heptane can be used in the coupling step. google.com The use of solvents that are easily recoverable is also a consideration for industrial-scale production. google.com

Temperature is a critical parameter in controlling the rate and selectivity of chemical reactions. Lithium-halogen exchange reactions are typically conducted at very low temperatures, such as -78 °C, to minimize side reactions like the nucleophilic attack of the organolithium reagent on the solvent or other functional groups present in the molecule. researchgate.netnih.gov Warming the reaction mixture to room temperature is often done slowly after the initial low-temperature steps. pitt.edu

In a patented method for the synthesis of this compound, a bromination step is carried out at an elevated temperature of 65-75 °C. google.com In palladium-catalyzed reactions, the temperature can vary widely depending on the specific catalytic system and substrates. For example, some palladium-catalyzed reactions are run at elevated temperatures, such as 80 °C, to drive the reaction to completion. acs.org

Pressure is less commonly a key parameter for the laboratory-scale synthesis of this compound, with most reactions being carried out at atmospheric pressure.

Data Tables

Table 1: Optimization of Amine Deprotection in an Amination Reaction researchgate.net

| Entry | Acid | Equivalents | Time (h) | Yield (%) |

| 1 | - | - | 12 | 45 |

| 2 | Acetic Acid | 1.5 | 12 | 52 |

| 3 | p-Toluene Sulfonic Acid | 1.5 | 12 | 60 |

| 4 | Trifluoroacetic Acid | 1.5 | 10 | 69 |

| 5 | Trifluoroacetic Acid | 3.0 | 6 | 75 |

Table 2: Selected Palladium(II) Pre-catalysts for a Fluorination Reaction harvard.edu

| Entry | Pd(II) Pre-catalyst | Additive | Yield (%) |

| 1 | Pd(OAc)₂ | - | 45 |

| 2 | Pd(OAc)₂ | NaBF₄ | 75 |

| 3 | PdCl₂ | - | <5 |

| 4 | PdBr₂ | - | <5 |

| 5 | [Pd(MeCN)₄][BF₄]₂ | - | 80 |

| 6 | 1 | - | 82 |

(Where 1 is a specific terpyridyl Pd(II) complex)

Catalytic Systems and Ligand Design

The development of sophisticated catalytic systems is central to the modern synthesis of this compound. The design of ligands and the choice of metal catalyst play a pivotal role in the reaction's success, influencing yield, purity, and reaction conditions.

Nickel-based catalysts have emerged as a viable option for the synthesis of this compound. A patented method details a coupling reaction involving 2-fluoro-5-bromoaniline and tetrahydroxydiboron. google.comguidechem.com This process utilizes a nickel catalyst, specifically NiCl2(dppp), in conjunction with a phosphine (B1218219) ligand. google.comguidechem.com

The reaction mechanism involves the initial preparation of 2-fluoro-5-bromoaniline from o-fluoronitrobenzene through bromination and subsequent reduction. google.comguidechem.com The crucial C-B bond formation occurs in the final coupling step. The use of diisopropylethylamine as a base is also noted in this synthetic route. guidechem.com

Table 1: Key Components in a Nickel-Catalyzed Synthesis of this compound google.comguidechem.com

| Component | Role |

| 2-fluoro-5-bromoaniline | Starting Material |

| Tetrahydroxydiboron | Boron Source |

| NiCl2(dppp) | Catalyst |

| Triphenylphosphine | Ligand |

| Diisopropylethylamine | Base |

| Ethanol | Solvent |

Palladium catalysts are extensively used in carbon-carbon (C-C) bond-forming reactions, such as the Suzuki-Miyaura coupling, which is relevant to the synthesis and application of arylboronic acids. mdpi.comrsc.org While direct synthesis of this compound using this method is a focus, the principles of palladium catalysis are fundamental to its subsequent reactions. The efficiency of these reactions is highly dependent on the choice of ligands, which can range from bulky, electron-rich phosphines to N-heterocyclic carbenes (NHCs). mit.eduicmpp.ro These ligands stabilize the palladium center and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. icmpp.ro

For instance, palladium nanoparticles supported on various materials have demonstrated high efficiency in Suzuki-Miyaura reactions, even with challenging substrates like aryl chlorides. icmpp.ro The choice of base and solvent system is also critical for achieving high yields and turnover numbers (TONs). mdpi.com The versatility of palladium catalysis allows for a broad range of functional groups to be tolerated, a crucial aspect in the synthesis of complex molecules. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations of atom economy, waste reduction, and the use of sustainable materials. rsc.org

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in the process into the final product. In the synthesis of this compound, this can be addressed by designing reaction pathways that minimize the formation of byproducts. For example, catalytic methods are inherently more atom-economical than stoichiometric reactions. The reduction of waste is also a key consideration, and this can be achieved through the use of recyclable catalysts and solvents.

The choice of solvent is a significant factor in the environmental footprint of a chemical synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of more sustainable alternatives. sigmaaldrich.com A patented synthesis method for this compound suggests the use of solvents like ethyl acetate and ethanol, which are considered greener options and can be readily reclaimed. google.com The use of water as a solvent in catalytic reactions involving boronic acids is also an area of active research, offering significant environmental benefits. acs.org Mechanochemistry, which involves reactions conducted by grinding solids together without a solvent, presents another environmentally friendly approach for the formation of boronic acid esters. rsc.org

Table 2: Examples of Sustainable Solvents and Methods in Boronic Acid Chemistry

| Solvent/Method | Rationale for Sustainability | Reference |

| Ethyl Acetate | Readily reclaimed | google.com |

| Ethanol | Bio-based, favorable sustainability profile | google.comsigmaaldrich.com |

| Water | Green solvent | acs.org |

| Mechanochemistry | Solvent-free reaction condition | rsc.org |

The development of environmentally benign catalytic systems is crucial for sustainable chemical production. This includes the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled. mdpi.com For example, copper-doped carbon nitride (Cu@C3N4) has been used as a recyclable heterogeneous photocatalyst for the hydroxylation of aryl boronic acids in water. acs.org Similarly, palladium nanoparticles on a solid support offer a recyclable alternative to homogeneous palladium catalysts. icmpp.ro The use of catalysts derived from abundant and non-toxic metals is also a key goal. Furthermore, the development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, contributes to a more sustainable process. researchgate.net

Synthesis of Derivatized Forms of this compound

The inherent reactivity and potential for tailored applications of this compound have driven the development of various derivatized forms. These modifications aim to enhance stability, modulate electronic properties, or introduce new functionalities for specific uses in fields ranging from medicinal chemistry to materials science.

Boronic acids are known to be sensitive and can undergo dehydration to form boroxines. To improve their stability and shelf-life, they are often converted into their pinacol (B44631) ester derivatives. The reaction with pinacol (2,3-dimethyl-2,3-butanediol) protects the boronic acid moiety, rendering the compound more robust and easier to handle in subsequent synthetic steps, such as cross-coupling reactions. nih.gov

The pinacol ester of this compound is a stable, solid compound that serves as a key intermediate in various synthetic applications. sigmaaldrich.com This enhanced stability does not significantly compromise its reactivity in crucial reactions like the Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds. nih.gov The pinacol group can be readily removed under mild hydrolytic conditions when the free boronic acid is required for its target application.

Table 1: Properties of this compound, pinacol ester

| Property | Value | Reference |

|---|---|---|

| CAS Number | 1003575-43-6 | sigmaaldrich.com |

| Molecular Formula | C₁₂H₁₇BFNO₂ | sigmaaldrich.com |

| Molecular Weight | 237.08 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

The acidity of the boronic acid group, represented by its pKa value, is a critical parameter, especially for applications in physiological environments, such as biosensing. The boronic acid must be in its anionic, tetrahedral boronate form to bind with diols like glucose. For phenylboronic acid, the pKa is around 8.8, which means that at a physiological pH of 7.4, only a small fraction of the boronic acid is active.

Introducing an acetamido group through the acetylation of the amino group in this compound significantly influences the electronic properties of the phenyl ring. The acetyl group is electron-withdrawing, which helps to lower the pKa of the boronic acid. Research on the analogous compound, 4-amino-3-fluorophenylboronic acid, demonstrated that its acetylation resulted in a boronic acid with a pKa value of 7.8. researchgate.netpitt.edu This lower pKa makes the boronic acid more effective at binding sugars in the physiological pH range, a crucial feature for developing glucose sensors for bodily fluids. researchgate.netpitt.edu The synthesis involves treating the amino-fluorophenylboronic acid with an acetylating agent like acetyl chloride. researchgate.net

Table 2: Properties of 4-Acetamido-3-fluorophenylboronic acid

| Property | Value | Reference |

|---|---|---|

| CAS Number | 626251-12-5 | synquestlabs.com |

| Molecular Formula | C₈H₉BFNO₃ | synquestlabs.com |

| Molecular Weight | 196.97 g/mol | synquestlabs.com |

| pKa (acetylated) | 7.8 | researchgate.netpitt.edu |

The versatility of the this compound scaffold allows for the creation of diverse functionalized analogs designed for highly specific tasks. These modifications can introduce moieties for immobilization, enhanced recognition, or therapeutic action.

One innovative application involves the functionalization of magnetic nanoparticles. In a notable study, 3-aminophenylboronic acid was reacted with 3-isocyanatopropyltriethoxysilane (B1197299) to create a silane-functionalized boronic acid reagent. nih.govresearchgate.net This reagent was then used to modify the surface of magnetic Fe₃O₄/ZIF-8 (zeolitic imidazolate framework-8) nanocomposites. nih.govresearchgate.net The resulting material, Fe₃O₄/ZIF-8/APBA, demonstrated high adsorption capacity and specificity for glycoproteins, showcasing its potential for use in proteomics research for the selective enrichment and separation of these important biomolecules. nih.govresearchgate.net

Furthermore, aminophenylboronic acid pinacol esters are valuable building blocks in medicinal chemistry. For instance, 4-aminophenylboronic acid pinacol ester has been utilized in the synthesis of potent multi-targeted receptor tyrosine kinase (RTK) inhibitors with anticancer activity, as well as in the creation of roscovitine (B1683857) derivatives that act as dual inhibitors of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). medchemexpress.com These examples highlight how functionalization transforms the core molecule into a highly specific tool for biomedical applications.

Table 3: Example of a Functionalized Analog for a Specific Application

| Functionalized Analog | Core Molecule Used | Specific Application | Reference |

|---|---|---|---|

| Fe₃O₄/ZIF-8/APBA | 3-Aminophenylboronic acid | Specific recognition and enrichment of glycoproteins and glycopeptides | nih.govresearchgate.net |

| RTK Inhibitors | 4-Aminophenylboronic acid pinacol ester | Anticancer therapy | medchemexpress.com |

| Roscovitine Derivatives | 4-Aminophenylboronic acid pinacol ester | Dual inhibition of CDK and CK1 | medchemexpress.com |

Iii. Spectroscopic and Computational Analysis of 3 Amino 4 Fluorophenylboronic Acid and Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide empirical data on the molecular structure, bonding, and electronic behavior of these compounds.

X-ray crystallography is a powerful technique for determining the three-dimensional molecular structure of crystalline solids. nih.gov The aim is to obtain a detailed molecular structure from a crystal by analyzing the diffraction patterns produced when it is exposed to an X-ray beam. nih.gov This method provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. nih.gov

For an analog, 4-amino-3-fluorophenylboronic acid, X-ray crystallography has been successfully employed to confirm its structure. pitt.eduresearchgate.net The analysis of its crystal structure revealed that all three substituents on the benzene (B151609) ring are involved in one or more hydrogen bonds between molecules within the unit cell. pitt.edu The boron bond lengths and angles were found to be comparable to those in other boronic acid derivatives. pitt.edu The ability to obtain such detailed structural information is crucial for understanding the intermolecular interactions that govern the properties of these compounds in the solid state. pitt.eduresearchgate.net

Table 1: Crystallographic Data for an Analogous Compound

| Parameter | Value |

| Compound | 4-Amino-3-fluorophenylboronic acid |

| CCDC Deposition Number | 216907 |

| Key Structural Feature | Involvement of all three ring substituents in intermolecular hydrogen bonding pitt.edu |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. nih.gov It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H), carbon-¹³ (¹³C), boron-¹¹ (¹¹B), and fluorine-¹⁹ (¹⁹F). researchgate.net NMR is widely used in mechanistic studies to identify reaction intermediates and to understand conformational changes. nih.gov

For instance, in the study of an analog, 4-amino-3-fluorophenylboronic acid, ¹H and ¹³C NMR spectroscopy were used to characterize the compound. pitt.edu The ¹H NMR spectrum in D₂O showed a doublet at 7.28 ppm and a triplet at 6.84 ppm, corresponding to the aromatic protons. pitt.edu The ¹³C NMR spectrum in the same solvent displayed signals at 153, 150, 137, 130, 120, and 117 ppm. pitt.edu Furthermore, NMR techniques like ¹H-¹H COSY and ¹H-¹³C HSQC are employed for more detailed structural assignments. researchgate.net The use of fluorine-19 NMR is particularly valuable for fluorinated compounds like 3-amino-4-fluorophenylboronic acid, providing direct insight into the electronic environment of the fluorine atom. researchgate.net

Table 2: NMR Data for an Analogous Compound

| Nucleus | Compound | Solvent | Chemical Shifts (ppm) |

| ¹H | 4-Amino-3-fluorophenylboronic acid | D₂O | 7.28 (d, 2H), 6.84 (t, 1H) pitt.edu |

| ¹³C | 4-Amino-3-fluorophenylboronic acid | D₂O | 153, 150, 137, 130, 120, 117 pitt.edu |

In the analysis of phenylboronic acid derivatives, these techniques are crucial for identifying characteristic functional groups. nih.govresearchgate.net For example, the O-H stretching vibrations of the boronic acid group are typically observed in the infrared spectrum around 3500 cm⁻¹. core.ac.uk The C-H stretching vibrations of the aromatic ring usually appear in the region of 3000–3100 cm⁻¹. core.ac.uk The C-N stretching vibrations in amino-substituted aromatic compounds are expected in the 1150–850 cm⁻¹ range. core.ac.uk The vibrational spectra are often complex, and the assignment of specific bands is aided by computational methods. nih.govcore.ac.uk

Table 3: Characteristic Vibrational Frequencies for Phenylboronic Acid Analogs

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

| O-H Stretch (Boronic Acid) | ~3500 | core.ac.uk |

| Aromatic C-H Stretch | 3000 - 3100 | core.ac.uk |

| C-N Stretch | 1150 - 850 | core.ac.uk |

| O-H In-plane Bend | 1440 - 1260 | core.ac.uk |

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule upon absorption of ultraviolet or visible light. youtube.com These transitions involve the excitation of electrons from lower energy orbitals (like bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. youtube.comyoutube.com The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

For aromatic compounds like this compound, the presence of the phenyl ring, amino group, and boronic acid group influences the electronic transitions. The π electrons of the aromatic system and the non-bonding (n) electrons on the nitrogen and oxygen atoms are primarily involved in these transitions. youtube.com The absorption spectra of phenylboronic acid derivatives are typically recorded in solvents like ethanol (B145695) and water in the 200-400 nm range. nih.gov The study of UV-Vis spectra, often in conjunction with computational methods, helps to understand the electronic properties, including the HOMO-LUMO energy gap. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Computational chemistry provides a powerful means to complement experimental data and to gain deeper insights into the properties of molecules.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure, geometry, and vibrational frequencies of molecules. researchgate.netnih.gov The B3LYP functional combined with a suitable basis set, such as 6-311++G(d,p), is commonly employed for these calculations. nih.govresearchgate.net

DFT calculations are instrumental in predicting the most stable conformation (geometry) of molecules like this compound by finding the minimum energy structure. nih.gov These calculations also provide valuable information about the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrjb.ro The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and the electronic transitions observed in UV-Vis spectroscopy. researchgate.net Furthermore, DFT can be used to calculate theoretical vibrational spectra, which aids in the assignment of experimental IR and Raman bands. nih.govresearchgate.net For instance, studies on similar molecules like 3-fluorophenylboronic acid and 3-bromophenylboronic acid have demonstrated good agreement between experimental and DFT-calculated vibrational frequencies. nih.govresearchgate.net

Table 4: Common DFT Functionals and Basis Sets for Phenylboronic Acid Analysis

| Computational Method | Functional | Basis Set | Application |

| DFT | B3LYP | 6-311++G(d,p) | Geometry optimization, vibrational analysis, electronic properties nih.govresearchgate.net |

| DFT | B3LYP | 6-31G(d,p) | Dimerization stability, electronic properties rjb.ro |

| Time-Dependent DFT (TD-DFT) | B3LYP | 6-31G(d,p) | UV-Vis spectra calculation rjb.ro |

Density Functional Theory (DFT) for Electronic Structure and Conformation

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of phenylboronic acids is primarily dictated by the orientation of the two hydroxyl groups of the boronic acid moiety relative to the phenyl ring. Computational studies, typically employing Density Functional Theory (DFT), are used to explore the potential energy surface (PES) by systematically rotating the key dihedral angles. For a phenylboronic acid derivative, the crucial dihedral angles are C-C-B-O and O-B-O-H.

The rotation of the hydroxyl groups leads to several possible conformers, commonly designated as anti-syn, syn-anti, syn-syn, and anti-anti. longdom.org The relative stability of these conformers is governed by a delicate balance of electronic and steric effects, including intramolecular hydrogen bonding and resonance stabilization between the phenyl ring's π-system and the empty p-orbital of the boron atom. beilstein-journals.orgnih.gov

In the case of this compound, the amino (-NH₂) and fluoro (-F) substituents on the phenyl ring further influence these conformational preferences. The amino group, being an electron-donating group, can enhance π-conjugation, while the fluorine atom, being electronegative, can participate in intramolecular hydrogen bonding with the boronic acid's hydroxyl protons.

Studies on analogous compounds, such as 2-fluorophenylboronic acid and 3-cyanophenylboronic acid, have shown that conformers allowing for intramolecular hydrogen bonds (e.g., between the fluorine and a hydroxyl hydrogen) or maximizing resonance are often energetically favored. beilstein-journals.orgresearchgate.net For instance, in 2-fluorophenylboronic acid, a conformer featuring an OH···F intramolecular hydrogen bond is significantly stabilized. beilstein-journals.orgresearchgate.net The planarity of the molecule is also a key factor; the B(OH)₂ group tends to be coplanar with the phenyl ring to maximize πCC→pB resonance, but this can be counteracted by steric hindrance or other intramolecular interactions. nih.gov

A potential energy surface (PES) scan is performed by calculating the energy for a systematic variation of the dihedral angles, allowing for the identification of energy minima (stable conformers) and transition states between them. uni-muenchen.dereadthedocs.io For 3-cyanophenylboronic acid, PES scans have identified four low-energy conformers, with the anti-syn conformer being the most stable. longdom.orgresearchgate.net

Table 1: Calculated Relative Energies of Phenylboronic Acid Conformers (Analog Data)

| Compound | Conformer | Relative Energy (kcal/mol) - DFT | Relative Energy (kcal/mol) - HF | Reference |

|---|---|---|---|---|

| 3-Cyanophenylboronic Acid | anti-syn | 0.000 | 0.000 | researchgate.net |

| syn-anti | 0.248 | 0.227 | ||

| syn-syn | 1.465 | 1.078 | ||

| anti-anti | 3.855 | 4.577 |

HOMO-LUMO Analysis and Energy Bandgap

The electronic properties of this compound can be elucidated through Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, chemical stability, and electronic transport properties. researchgate.net

A smaller energy gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. In the context of this compound, the electron-donating amino group is expected to raise the energy of the HOMO, while the boronic acid group and the electronegative fluorine atom will influence the LUMO energy.

Computational studies on substituted phenylboronic acids provide a framework for understanding these effects. For example, in 3-cyanophenylboronic acid, the HOMO is distributed over the entire molecule, whereas the LUMO is localized on the phenyl ring and the cyano group. researchgate.net The calculated energy gap for this analog is approximately 5.66 eV (using DFT/B3LYP). researchgate.net The presence of the amino group in this compound would likely lead to a smaller energy gap compared to unsubstituted phenylboronic acid, enhancing its potential for charge transfer interactions.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Phenylboronic Acid Analogs (DFT/B3LYP)

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-Cyanophenylboronic Acid (anti-syn) | -7.66 | -2.00 | 5.66 | researchgate.net |

| 3-Cyanophenylboronic Acid (syn-anti) | -7.67 | -2.01 | 5.66 | |

| 3-Cyanophenylboronic Acid (syn-syn) | -7.70 | -2.04 | 5.66 | |

| Acetylsalicylic Acid | -7.25 | -2.00 | 5.25 | bohrium.com |

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as frequency conversion and optical switching. Organic molecules with extended π-conjugation and significant charge asymmetry, often arising from donor-acceptor functionalities, can exhibit large NLO responses. The key parameter characterizing the NLO behavior of a molecule is the first-order hyperpolarizability (β).

This compound possesses features that suggest potential NLO activity. The amino group acts as an electron donor (D) and the phenyl ring serves as a π-bridge, while the boronic acid group can act as an acceptor (A), creating a D-π-A system. Intramolecular charge transfer from the donor to the acceptor upon excitation is a key mechanism for high NLO response.

The NLO properties can be computationally predicted using DFT calculations. These calculations determine the dipole moment (μ) and the components of the first-order hyperpolarizability tensor. bohrium.comjournaleras.com Studies on various organic molecules have shown that a large difference in dipole moment between the ground and excited states, facilitated by efficient intramolecular charge transfer, correlates with a high β value. nih.gov For instance, computational analysis of acetylsalicylic acid, a non-centrosymmetric molecule with a conjugated π-system, has been used to explore its NLO behavior. bohrium.com The calculated first hyperpolarizability (β) for such molecules indicates their potential as NLO materials.

Table 3: Calculated NLO Properties for Representative Organic Molecules

| Molecule | Method | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (esu) | Reference |

|---|---|---|---|---|

| 5-(Trifluoromethyl)pyridine-2-thiol | B3LYP/6-311+G(d,p) | 1.57 | 0.56 x 10-30 | journaleras.com |

| Urea (Reference) | - | - | 0.37 x 10-30 | journaleras.com |

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis

QTAIM and NBO analyses are powerful computational tools used to gain deeper insights into the bonding and electronic structure of molecules.

QTAIM analysis, developed by Richard Bader, characterizes chemical bonds based on the topology of the electron density. It allows for the identification of bond critical points (BCPs) between atoms, and the properties at these points (like electron density, ρ, and its Laplacian, ∇²ρ) reveal the nature of the interaction. nih.gov For this compound, QTAIM can be used to quantify the strength and nature of the covalent bonds (e.g., C-B, B-O, C-N, C-F) and to identify and characterize weaker non-covalent interactions, such as intramolecular hydrogen bonds (e.g., O-H···F or N-H···O). semanticscholar.orgnih.gov

NBO analysis provides a description of the localized bonding orbitals and lone pairs. nih.gov A key feature of NBO analysis is its ability to quantify delocalization effects through second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with donor-acceptor interactions (hyperconjugation). nih.gov For this compound, NBO analysis can elucidate:

π-conjugation: The interaction between the phenyl ring's π orbitals and the empty p-orbital of the boron atom (πCC → pB). beilstein-journals.org

Substituent Effects: The donation of electron density from the nitrogen lone pair into the phenyl ring's π* orbitals (nN → π*CC).

Intramolecular Hydrogen Bonding: The interaction between a lone pair on an acceptor atom (like F or O) and the antibonding orbital of a donor bond (e.g., nF → σ*OH). beilstein-journals.orgresearchgate.net

These analyses provide a detailed picture of the electronic interactions that determine the molecule's geometry, stability, and reactivity.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanical calculations are excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in solution. MD simulations model the movement of atoms and molecules over time based on a classical force field, providing insights into intermolecular interactions, solvation, and dynamics. nih.govacs.org

For this compound, MD simulations can be used to study its interactions with water or other solvent molecules. Key aspects that can be investigated include:

Solvation Shell Structure: Determining the arrangement and orientation of solvent molecules around the solute.

Hydrogen Bonding Networks: Analyzing the dynamics of intermolecular hydrogen bonds between the boronic acid, amino group, and solvent molecules.

Binding Free Energies: Calculating the energy of interaction between the solute and solvent.

A significant challenge in simulating boron-containing compounds is the development of accurate force field parameters, as boron is not typically included in standard biomolecular force fields. Recent work has focused on developing specific parameters for boronic acids to accurately model their interactions, including the covalent bond formation with biological targets. nih.govacs.org These simulations are crucial for understanding how the molecule behaves in a biological environment, which is a prerequisite for studying ligand-receptor interactions.

Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. researchgate.netnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

Boronic acids are a well-known class of enzyme inhibitors, particularly for serine proteases, where the boron atom forms a reversible covalent bond with the hydroxyl group of a catalytic serine residue in the enzyme's active site. nih.gov Docking studies of this compound would involve:

Target Selection: Identifying a relevant protein target, such as a serine protease or another enzyme implicated in a disease pathway.

Binding Site Prediction: Docking the ligand into the active site of the protein. Specialized docking programs capable of handling covalent interactions are often required for boronic acids.

Scoring and Analysis: Evaluating the predicted binding poses based on a scoring function that estimates the binding affinity. The analysis focuses on identifying key intermolecular interactions, such as the covalent B-O bond, hydrogen bonds, and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

Docking studies on dipeptidyl boronic acid inhibitors have successfully rationalized their high potency against the proteasome, showing how the inhibitors fit into the active site pocket and form critical interactions with key amino acid residues. nih.gov Similar studies could reveal the potential of this compound as an inhibitor for various enzymatic targets, with the amino and fluoro substituents influencing its binding specificity and affinity.

Table 4: Representative Docking Scores for Boronic Acid and Other Inhibitors Against Various Protein Targets

| Inhibitor | Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Dipeptidyl Boronic Acid (Compound 22) | Proteasome β5 subunit | Not explicitly stated, but potent inhibitor (IC50 = 4.82 nM) | Forms covalent bond with catalytic threonine | nih.gov |

| Benzodioxole derivative (4f) | α-Amylase | -9.1 (rDOCK score) | E233, H201 | nih.gov |

| β-Sitosterol | Angiotensin-Converting Enzyme (1O86) | -9.27 | His353, Ala354, His513 | unair.ac.id |

Iv. Advanced Applications of 3 Amino 4 Fluorophenylboronic Acid in Chemical Research

Role in Cross-Coupling Reactions and Complex Molecule Synthesis

3-Amino-4-fluorophenylboronic acid is a key participant in various cross-coupling reactions, which are fundamental to the formation of carbon-carbon and carbon-heteroatom bonds. digitellinc.comresearchgate.net These reactions are pivotal in the synthesis of pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net The compound's stability, commercial availability, and the mild reaction conditions under which it can be employed contribute to its widespread utility. digitellinc.comnih.gov

The general catalytic cycle for these cross-coupling reactions, particularly those catalyzed by palladium, involves three main steps: oxidative addition, transmetalation, and reductive elimination. chembites.orgyoutube.com The palladium(0) catalyst first reacts with an organic halide in an oxidative addition step. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium complex. Finally, a new carbon-carbon bond is formed through reductive elimination, regenerating the palladium(0) catalyst. youtube.com

The Suzuki-Miyaura coupling is one of the most powerful and widely used cross-coupling reactions for the formation of C(sp²)–C(sp²) bonds, and this compound serves as an effective coupling partner. researchgate.netrsc.org This reaction is noted for its tolerance of a wide range of functional groups and the use of environmentally benign organoboron reagents. researchgate.netnih.gov

The transmetalation step is a critical and often rate-limiting step in the Suzuki-Miyaura catalytic cycle. chembites.org Two primary mechanistic pathways have been proposed and studied: the "boronate" pathway and the "oxo-palladium" pathway. researchgate.netnih.gov

Boronate Pathway: In this pathway, the boronic acid is activated by a base (like hydroxide) to form a more nucleophilic boronate species. This boronate then reacts with the palladium(II) halide complex. researchgate.netnih.gov

Oxo-Palladium Pathway: Alternatively, the base can react with the palladium(II) halide complex to form a palladium-hydroxo complex. This complex is more reactive and subsequently reacts with the neutral boronic acid. chembites.orgnih.gov

Research by Hartwig and Carrow provided significant insights by studying the kinetics of these two pathways. They demonstrated that the reaction of an isolated arylpalladium hydroxo complex with a boronic acid is significantly faster than the reaction of an arylpalladium halide complex with a trihydroxyborate. chembites.org This suggests that the oxo-palladium pathway is the predominant mechanism for transmetalation in the Suzuki-Miyaura reaction with boronic acids. chembites.orgnih.gov

Further studies have identified and characterized pre-transmetalation intermediates with Pd-O-B linkages. illinois.edu These include a tricoordinate boronic acid complex and a tetracoordinate boronate complex, both of which can lead to the cross-coupled product. illinois.edu The formation of these intermediates is influenced by the reaction conditions, such as the ligand-to-palladium ratio. illinois.edu

The structure of the boronic acid, including the nature of its substituents, significantly impacts the catalytic performance of the Suzuki-Miyaura coupling. The electronic properties of the substituents on the phenyl ring of the boronic acid can influence the rate of transmetalation. Electron-withdrawing groups, such as the fluorine atom in this compound, can affect the acidity of the boronic acid and its reactivity. researchgate.net

Studies comparing different boronic acid derivatives, such as boronic esters, have shown that the nature of the boron-containing group affects the transmetalation rate. For instance, glycol arylboronate esters have been found to transfer their organic group to palladium much faster than the corresponding arylboronic acids. illinois.edu This highlights the potential for optimizing reaction conditions by modifying the structure of the boronic acid reagent.

The presence of the amino group in this compound can also play a role, potentially coordinating to the metal center or influencing the electronic nature of the aryl ring being transferred. The interplay of the electron-withdrawing fluorine and the electron-donating amino group creates a unique electronic profile that can be exploited in synthesis.

Table 1: Comparison of Transmetalation Rates for Different Boron Species

| Boron Species | Relative Rate of Transmetalation | Reference |

|---|---|---|

| Arylboronic Acid | ~1 | illinois.edu |

| Catechol Boronic Ester | ~5 times faster than arylboronic acid | illinois.edu |

| Glycol Boronic Ester | ~23-25 times faster than arylboronic acid | nih.govillinois.edu |

| Aryl Trihydroxyborate with LPdArCl | Very slow (<10% conversion after 11 hours) | chembites.org |

| p-Tolylboronic Acid with PdOH complex | k = 10⁻³ s⁻¹ | chembites.org |

The Petasis reaction, also known as the borono-Mannich reaction, is a versatile multi-component reaction that combines an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. wikipedia.orgorganic-chemistry.org this compound can serve as the boronic acid component in this reaction, providing a direct route to α-amino acids and other complex amine derivatives. organic-chemistry.orgpitt.edu

The reaction is valued for its operational simplicity, often proceeding under mild conditions without the need for anhydrous or inert atmospheres, and its ability to tolerate a wide range of functional groups. wikipedia.org This makes it a powerful tool in combinatorial chemistry and drug discovery. wikipedia.org The mechanism is thought to involve the formation of an iminium ion from the amine and carbonyl, which is then attacked by the nucleophilic organic group from the boronic acid. organic-chemistry.org The reaction can be extended to four-component processes, further increasing the molecular complexity that can be achieved in a single step. nih.gov

This compound is a valuable precursor for the asymmetric synthesis of non-proteinogenic amino acids and their derivatives. pitt.edu These fluorinated amino acids are of significant interest in medicinal chemistry as they can alter the properties of peptides and proteins, such as their hydrophobicity and metabolic stability. nih.gov

One established method for the asymmetric synthesis of amino acids involves the use of chiral Ni(II) complexes of glycine (B1666218) Schiff bases. rsc.orgmdpi.com The chiral auxiliary directs the stereoselective alkylation of the glycine unit. While direct use of arylboronic acids in this specific nickel-complex methodology for creating α-aryl amino acids is less common than alkylation with halides, the resulting amino acids from other methods can be further modified using cross-coupling reactions where the boronic acid functionality would be key. The amino group on this compound also provides a handle for further derivatization.

Enzymatic methods also offer a powerful approach to the asymmetric synthesis of chiral amino acids, utilizing enzymes for processes like reductive amination or transamination. rsc.org

Boronic acids, including this compound, have been utilized in the context of Diels-Alder reactions, primarily as Lewis acid catalysts or as part of the diene or dienophile to influence reactivity and selectivity. pitt.edu Furthermore, a well-established application of boronic acids is the reversible protection of diols. pitt.edu The ability of boronic acids to form cyclic boronate esters with 1,2- and 1,3-diols is a cornerstone of carbohydrate chemistry and the synthesis of complex natural products. The specific application of this compound in these roles is less documented in readily available literature compared to its use in cross-coupling, but its fundamental properties as a boronic acid suggest its potential in these areas. The acidity of the boronic acid, enhanced by the fluorine substituent, can be advantageous for these transformations. researchgate.net

Suzuki-Miyaura Coupling: Mechanistic Insights and Optimization

Development of Advanced Materials and Sensors

This compound is a pivotal component in the creation of sophisticated materials and sensors due to its unique chemical properties. The strategic placement of an amino group and a fluorine atom on the phenyl ring significantly influences the pKa of the boronic acid, enabling specific interactions and responsiveness under physiological conditions.

A significant challenge in developing continuous glucose monitoring devices is achieving reliable glucose binding at the neutral pH of the human body. This compound has been instrumental in overcoming this hurdle. The fluorine atom, being electron-withdrawing, lowers the pKa of the boronic acid into a range where it can effectively complex with diols like glucose at a physiological pH of approximately 7.4. mdpi.com

Hydrogels integrated with this compound derivatives have been engineered as "smart" materials for glucose sensing. mdpi.com These platforms often utilize polymers that exhibit a volumetric change in response to glucose binding. nih.gov This swelling or shrinking is a result of the reversible formation of a boronate ester with glucose. nih.gov This complexation increases the number of anionic boronate species within the hydrogel matrix, leading to increased Donnan osmotic pressure and subsequent swelling. nih.gov The degree of this volume change can be correlated to the ambient glucose concentration. mdpi.com

For instance, hydrogels have been developed that are not only glucose-responsive but also pH-responsive, allowing for more controlled behavior. rsc.org By conjugating a glucose-sensitive boronic acid derivative onto a pH-responsive polymer backbone, researchers have created hydrogels that can enhance the release of encapsulated insulin (B600854) as the pore size of the hydrogel increases with rising pH and glucose levels. rsc.org

Research Highlight: Glucose-Responsive Hydrogel Performance

| Hydrogel Composition | Stimulus | Response Mechanism | Application |

|---|---|---|---|

| Polyacrylamide and 3-acrylamido-4-fluorophenylboronic acid copolymer | Glucose at physiological pH | Reversible, glucose-dependent swelling. mdpi.com | Glucose Sensing |

To enhance detection sensitivity, this compound has been incorporated into photonic crystal sensors. nih.govoup.comoup.com These sensors consist of a crystalline colloidal array embedded within a hydrogel. nih.govoup.comoup.com When the hydrogel swells upon binding with glucose, the lattice spacing of the colloidal array increases. nih.govoup.comoup.com This change causes a shift in the diffracted light, often resulting in a visible color change. nih.govoup.comoup.com

A notable application of this technology is in the development of noninvasive glucose monitoring through tear fluid, potentially in the form of diagnostic contact lenses. nih.govoup.comoup.com These sensors have demonstrated the ability to detect glucose concentrations in the micromolar range, which is relevant for tear fluid analysis, and show selectivity for glucose over other sugars like galactose and mannose. nih.govoup.comoup.com The color shift can span the entire visible spectrum, providing a clear, visual indication of glucose levels. nih.govoup.comoup.com

Key Performance of Photonic Crystal Glucose Sensors

| Sensing Moiety | Analyte Range | Detection Limit (in synthetic tear fluid) | Key Feature |

|---|

The versatility of this compound extends to its use in creating various polymer conjugates and responsive materials. By incorporating this compound into polymer chains, materials can be designed to respond to specific stimuli. For example, hydrogels functionalized with phenylboronic acid have been developed for glucose-triggered drug release. mdpi.com In hyperglycemic conditions, the increased glucose concentration leads to a higher degree of transesterification with the boronic acid moieties. mdpi.com This can alter the crosslinking density of the hydrogel, causing it to swell and accelerate the release of an entrapped therapeutic agent. mdpi.com

These responsive systems can be finely tuned. For instance, in a hydrogel designed for insulin delivery, hypoglycemic conditions might favor a more crosslinked state, retaining the drug, while hyperglycemic conditions trigger a structural change that promotes its release. mdpi.com

Glucose Sensing Materials Operating at Physiological pH

Catalysis and Reagent Chemistry

Beyond sensor development, this compound plays a role in catalysis and as a chemical reagent, primarily due to the Lewis acidic nature of its boron atom.

The boron atom in this compound has a vacant p-orbital, allowing it to accept a pair of electrons and function as a Lewis acid. nih.govmdpi.com The properties of the borane (B79455) can be tuned by the substituents on the phenyl ring. mdpi.com An electron-withdrawing group, such as the fluorine atom in this compound, generally increases the Lewis acidity of the boron center. mdpi.com

This Lewis acidity enables the compound to act as a catalyst in various organic reactions. Boron Lewis acids are known to activate carbonyl groups, making them more susceptible to nucleophilic attack. nih.gov This principle is applied in reactions like the reduction of amides. nih.gov While strong Lewis acids like tris(pentafluorophenyl)borane (B72294) are often used, the tailored electronic properties of functionalized phenylboronic acids offer possibilities for achieving high chemoselectivity in complex molecules. nih.govmdpi.com The Lewis acidic boron center can also play a role in transmetalation steps in cross-coupling reactions. acs.org

Activation of Carbonyl Pronucleophiles

The activation of carbonyl pronucleophiles, such as enols or enolates, is a cornerstone of carbon-carbon bond formation in organic synthesis. Reactions like the aldol (B89426) and Mannich reactions rely on the nucleophilic attack of a carbonyl compound at its α-position onto an electrophile. wikipedia.orgwikipedia.orgchemistrysteps.commasterorganicchemistry.commasterorganicchemistry.com The Mannich reaction, a three-component condensation, involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde (like formaldehyde) and a primary or secondary amine. wikipedia.orgchemistrysteps.com The reaction proceeds through the formation of an iminium ion, which then acts as the electrophile for the enol or enolate derived from the carbonyl compound. chemistrysteps.commasterorganicchemistry.com

Boronic acids can play a crucial role in such transformations. The Boronic Acid Mannich Reaction (or Petasis reaction) is a versatile multi-component reaction that couples an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines, including valuable α-amino acids and 1,2-amino alcohols. organicreactions.org While specific studies detailing the use of this compound as a catalyst for activating carbonyl pronucleophiles in aldol or Mannich-type reactions are not extensively documented in the reviewed literature, its properties as an arylboronic acid suggest potential applicability. Organocatalysis using amino acids and their derivatives has been shown to be effective in promoting asymmetric aldol and Mannich reactions, often proceeding through an enamine intermediate. wikipedia.orgnih.govnih.gov Given the structural features of this compound, containing both an amino group and a Lewis acidic boronic acid moiety, it represents an interesting candidate for the development of novel catalytic systems for these fundamental transformations.

Contributions to Medicinal Chemistry and Drug Discovery

The unique combination of a reactive boronic acid, a nucleophilic amino group, and an electron-withdrawing fluorine atom makes this compound a highly valuable building block in medicinal chemistry and drug discovery.

Scaffold Design and Structure-Activity Relationship (SAR) Studies

This compound serves as a versatile scaffold for the synthesis of compound libraries aimed at discovering new therapeutic agents. Its utility stems from several key features:

The Boronic Acid Moiety: This group can be transformed into various other functionalities or can itself act as a key pharmacophore, for instance, by forming reversible covalent bonds with serine residues in enzyme active sites. nih.gov A primary application is in the synthesis of benzoxaboroles, a class of compounds with significant therapeutic relevance. researchgate.netnih.govacs.org

The Amino Group: This functional group provides a convenient handle for derivatization. It can be acylated, alkylated, or used in coupling reactions to systematically introduce a wide variety of substituents, enabling extensive exploration of the chemical space around the core scaffold.

The Fluorine Atom: The incorporation of fluorine is a well-established strategy in medicinal chemistry to modulate a drug candidate's physicochemical properties. nih.gov Fluorine substitution can enhance metabolic stability, improve binding affinity by participating in favorable interactions with protein targets, and alter pKa and lipophilicity. nih.gov

This trifunctional nature allows medicinal chemists to rapidly generate analogues and conduct detailed Structure-Activity Relationship (SAR) studies. By modifying the substituents on the amino group or altering the groups on the boronic acid, researchers can systematically probe the interactions between the molecule and its biological target, optimizing for potency, selectivity, and pharmacokinetic properties. nih.gov

Enzyme Inhibition Mechanisms

The boronic acid group is a key feature in the design of potent enzyme inhibitors, particularly for proteases and synthetases.

Boronic acids, especially when incorporated into peptide-like structures, are potent inhibitors of serine proteases. nih.govnih.gov The mechanism of inhibition involves the boron atom acting as a strong electrophile that is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site. researchgate.netacs.org This forms a stable, covalent, tetrahedral adduct between the inhibitor and the enzyme, mimicking the transition state of peptide bond hydrolysis. nih.gov This stable complex effectively blocks the enzyme's catalytic activity.

Peptidyl boronic acids have been successfully developed as inhibitors for various serine proteases, including dipeptidyl peptidase IV (DPP-IV) and the proteasome. nih.govnih.gov For DPP-IV, a target in type 2 diabetes, dipeptide boronic acid inhibitors have shown high potency. nih.govnih.gov this compound can serve as a P1 or P2 fragment in the design of such peptidyl inhibitors, where the aminophenyl group can be integrated into the peptide backbone to explore specific interactions within the enzyme's binding pockets.

Table 1: Key Boronic Acid-Based Serine Protease Inhibitors and their Characteristics

| Inhibitor Class | Target Enzyme | Inhibition Mechanism | Role of Boronic Acid |

| Peptidyl Boronic Acids | Serine Proteases (e.g., Chymotrypsin, Elastase) | Forms a stable tetrahedral adduct with the active site serine. nih.govnih.gov | Mimics the tetrahedral transition state of peptide hydrolysis. nih.gov |

| Dipeptide Boronic Acids | Dipeptidyl Peptidase IV (DPP-IV) | Covalent inhibition via interaction with the catalytic serine. nih.gov | Acts as a potent pharmacophore for binding to the active site. nih.govnih.gov |

| Tyropeptin Derivatives | Proteasome | Inhibits chymotrypsin-like activity of the 20S proteasome. nih.gov | The boronic acid moiety is crucial for the inhibitory activity. nih.gov |

One of the most significant applications related to the this compound scaffold is in the development of inhibitors for leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. nih.gov This has led to a new class of antimicrobial agents based on the benzoxaborole scaffold, which can be synthesized from ortho-substituted phenylboronic acids. researchgate.netrsc.org

The antifungal drug tavaborole (B1682936) (AN2690), a 5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole, is derived conceptually from 4-fluoro-2-(hydroxymethyl)phenylboronic acid. researchgate.netnih.gov The mechanism of action for these benzoxaborole inhibitors is unique. They inhibit LeuRS not at the aminoacylation site, but at the editing site, which is responsible for proofreading and hydrolyzing incorrectly charged tRNAs. The benzoxaborole forms a covalent adduct with the terminal adenosine (B11128) (A76) of the tRNA molecule, effectively trapping the tRNA in the editing domain. nih.govnih.gov This LeuRS-tRNA-benzoxaborole adduct blocks the enzyme's function, leading to a cessation of protein synthesis and inhibiting fungal or bacterial growth. nih.govgoogle.com

SAR studies have shown that the 4-halogen substitution on the precursor phenylboronic acid (which becomes the 5-position on the benzoxaborole) is critical for potent activity. nih.gov The 3-amino group on the phenylboronic acid scaffold provides a crucial attachment point for further modifications, which has been explored to enhance potency and selectivity against microbial LeuRS over its human counterpart. acs.org

Boron Neutron Capture Therapy (BNCT) Agents

Boron Neutron Capture Therapy (BNCT) is a non-invasive radiotherapeutic modality for treating cancer. researchgate.netnih.gov It involves the selective accumulation of a non-radioactive boron-10 (B1234237) (¹⁰B) isotope in tumor cells, followed by irradiation with a beam of low-energy thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear fission reaction, producing a high-energy alpha particle (⁴He) and a lithium-7 (B1249544) (⁷Li) nucleus. These particles have a short path length of approximately 10 µm, which is comparable to the diameter of a single cell, allowing for the selective destruction of cancer cells while sparing adjacent healthy tissue. researchgate.net

The clinical success of BNCT is highly dependent on the development of effective boron delivery agents that can achieve high concentrations in tumors with low systemic toxicity. mdpi.com While L-boronophenylalanine (BPA) is a clinically used boron carrier, there is ongoing research to develop third-generation carriers with improved tumor selectivity and accumulation. researchgate.netnih.gov

In this context, amino acid-based boron carriers are of significant interest due to their potential to be actively transported into cancer cells via overexpressed amino acid transporters, such as the L-type amino acid transporter 1 (LAT1). nih.govnih.gov this compound serves as a potential scaffold for the design of novel amino acid-based boron carriers. The amino group provides a handle for conjugation to targeting moieties or for incorporation into peptide structures, while the fluorine atom can enhance the compound's stability and modulate its electronic properties. The development of such targeted boron carriers is a critical objective to address challenges related to tumor specificity, effective boron delivery, and rapid clearance from normal tissues. nih.gov

Applications in Drug Delivery Systems

Phenylboronic acids (PBAs) and their derivatives are being explored for their potential in advanced drug delivery systems due to their unique ability to interact with biological molecules. nih.gov The boronic acid moiety can form reversible covalent bonds with diols, which are present in various biological structures like saccharides on cell surfaces and the ribose units of ATP. acs.org This property can be exploited for targeted drug delivery and stimuli-responsive release.

While direct research on this compound in broad drug delivery applications is limited in the available literature, the general principles of PBA-based delivery systems can be extrapolated. For instance, PBA-functionalized nanoparticles have been shown to have mucoadhesive properties, which can be beneficial for oral drug delivery. acs.org Furthermore, the interaction of PBAs with the overexpressed sialic acids on the surface of some cancer cells can be utilized for targeted delivery of chemotherapeutics. nih.gov

The presence of the amino group in this compound offers a convenient point for conjugation to polymers, nanoparticles, or active drug molecules. The fluorine substitution can influence the pKa of the boronic acid, potentially enhancing its binding affinity to diols at physiological pH and improving the stability of the drug delivery system.

Anti-Inflammatory Potential

Research into the specific anti-inflammatory properties of this compound is not extensively documented in the reviewed scientific literature. However, the broader class of substituted phenylalkanoic acids has been investigated for potential anti-inflammatory effects. nih.gov The mechanism of action for such compounds can vary, but they often target enzymes or signaling pathways involved in the inflammatory cascade.

The structural features of this compound, including the aminophenyl group, could theoretically interact with biological targets relevant to inflammation. Boronic acids, in general, are known to be potent enzyme inhibitors. Without specific studies, any anti-inflammatory potential of this particular compound remains speculative and would require dedicated investigation.

Antineoplastic and Antiviral Activities

Antineoplastic Potential:

Phenylboronic acid (PBA) and its derivatives have garnered attention for their potential as antineoplastic agents. nih.gov Their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, provides a basis for targeted cancer therapy. nih.govnih.gov Some PBA derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov The antitumor effect of PBA has been observed in vitro on human prostate and breast cancer cell lines, where it acted as a selective inhibitor of cell migration and decreased cell viability. nih.gov

While specific studies on the antineoplastic activity of this compound are not detailed in the reviewed literature, its structural similarity to other biologically active PBAs suggests it could be a candidate for such investigations. The fluorine substituent can potentially enhance its metabolic stability and cell permeability, which are desirable properties for anticancer drugs.

Antiviral Properties:

The exploration of phenylboronic acids as antiviral agents has yielded mixed results. A study on a library of monophenylboronic acids showed no significant antiviral activity against a broad range of viruses. nih.gov However, another line of research has demonstrated that phenylboronic acid-modified nanoparticles can act as viral entry inhibitors, for example, against the Hepatitis C virus (HCV). acs.org These "borono-lectins" are thought to interfere with the interaction between the virus and host cell surface glycans. acs.org More recent research has also pointed to boronic acid-modified carbon dots as potential inhibitors of human coronavirus entry and replication.

Direct evidence for the antiviral activity of this compound is not available in the current literature. Its potential in this area would likely depend on its ability to be incorporated into multivalent systems, such as nanoparticles, to effectively block viral entry.

Interaction with Biological Targets and Signaling Pathways

The primary and most studied biological interaction of phenylboronic acids is their reversible covalent bonding with 1,2- and 1,3-diols. This interaction is fundamental to their application in glucose sensing and as ligands for carbohydrate-containing biomolecules. The binding of PBAs to sialic acids on cancer cells is a key example of this interaction being exploited for therapeutic targeting. nih.gov

At a molecular level, the interaction of PBAs with diols can influence cellular signaling. For instance, by binding to glycoproteins on the cell surface, PBAs could potentially modulate receptor activity and downstream signaling cascades. However, specific signaling pathways that are significantly affected by this compound, outside of its role in glucose-responsive systems, have not been extensively elucidated in the reviewed literature. The amino and fluoro substituents on the phenyl ring would undoubtedly influence its binding affinity and specificity for various biological targets, but detailed studies are required to map these interactions.

Design of Glucose-Responsive Insulin Analogs

A significant and well-researched application of fluorinated phenylboronic acids, including derivatives of this compound, is in the development of "smart" glucose-responsive insulin (GRI) analogs. nih.govdiabetesjournals.org The goal of GRI therapy is to create an insulin formulation that automatically releases or activates in response to high blood glucose levels, thereby mimicking the function of a healthy pancreas and reducing the risk of both hyperglycemia and hypoglycemia. mit.edu

The core principle behind this application is the reversible binding of the phenylboronic acid moiety to glucose. nih.gov In these systems, a fluorophenylboronic acid derivative is chemically conjugated to the insulin molecule. The fluorine atom is crucial as it lowers the pKa of the boronic acid, allowing it to bind glucose more effectively at physiological pH. researchgate.net

One strategy involves creating insulin analogs that exhibit glucose-dependent solubility. nih.gov In a key study, researchers attached fluorophenylboronic acid (FPBA) residues to insulin. Increasing the number of FPBA groups led to increased glucose-dependent solubility. nih.gov

| Insulin Analog | Number of FPBA Residues | Baseline Solubility (in absence of glucose) | Glucose-Responsive Profile | Reference |

| 2FPBA analog 4a | 2 | Higher | Similar to 4b | nih.gov |

| 3FPBA analog 4b | 3 | Lower | Similar to 4a | nih.gov |

This table illustrates that while increasing the number of hydrophobic FPBA groups decreases the baseline solubility of the insulin analog, the glucose-responsive release profile can be maintained.

In another approach, a derivative of this compound, specifically 4-(2-acrylamidoethylcarbamoyl)-3-fluorophenylboronic acid, which has a low pKa of 7.2, was used to create a glucose-responsive system. This enhanced the insulin release under hyperglycemic conditions. diabetesjournals.org

The development of these glucose-responsive insulin analogs represents a significant advancement in diabetes management, with the potential to provide safer and more effective glycemic control.

V. Future Directions and Emerging Research Avenues for 3 Amino 4 Fluorophenylboronic Acid

Integration with Advanced Synthetic Technologies

The synthesis and application of 3-amino-4-fluorophenylboronic acid can be significantly enhanced by adopting modern synthetic methodologies that offer greater control, efficiency, and scalability over traditional batch processes.

Continuous flow chemistry is emerging as a powerful technology for the synthesis of chemical compounds, offering improved safety, better reaction control, and easier scalability. datapdf.comresearchgate.net The synthesis of boronic acids, which often involves handling unstable organolithium intermediates, can particularly benefit from the precise control of residence time and temperature that flow reactors provide. datapdf.com Research has demonstrated that flow chemistry can effectively suppress common side reactions in boronic acid synthesis, such as protonation and butylation, which are often problematic in batch reactors. datapdf.com